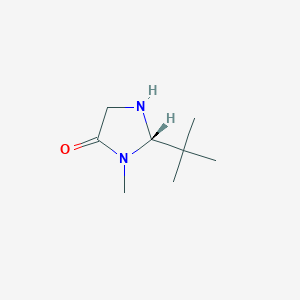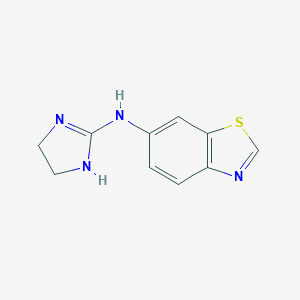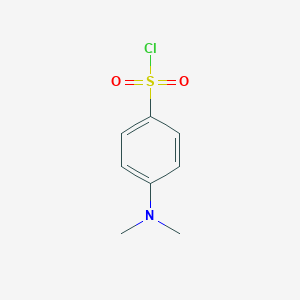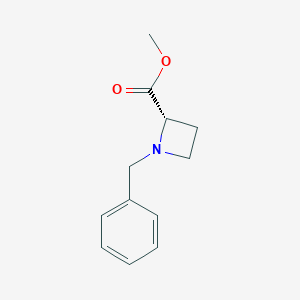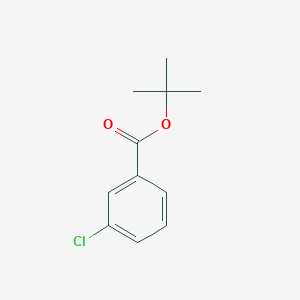
Benzoic acid, 3-chloro-, 1,1-dimethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 3-chloro-, 1,1-dimethylethyl ester, also known as Chlorobutanol, is a white crystalline solid that is widely used as a preservative, sedative, and local anesthetic in the pharmaceutical industry. It was first synthesized in the late 19th century by reacting chloral hydrate with tert-butanol. Since then, various synthesis methods have been developed to improve its purity and yield.
Wirkmechanismus
The exact mechanism of action of Benzoic acid, 3-chloro-, 1,1-dimethylethyl esterl is not fully understood. It is believed to disrupt the cell membrane of microorganisms, leading to cell death. Benzoic acid, 3-chloro-, 1,1-dimethylethyl esterl has also been shown to inhibit the growth of biofilms, which are communities of microorganisms that adhere to surfaces and are resistant to antimicrobial agents.
Biochemische Und Physiologische Effekte
Benzoic acid, 3-chloro-, 1,1-dimethylethyl esterl has been shown to have sedative and local anesthetic effects. It acts on the central nervous system by enhancing the activity of the inhibitory neurotransmitter GABA. Benzoic acid, 3-chloro-, 1,1-dimethylethyl esterl also has muscle relaxant properties and has been used to treat muscle spasms and cramps.
Vorteile Und Einschränkungen Für Laborexperimente
Benzoic acid, 3-chloro-, 1,1-dimethylethyl esterl is a versatile compound that can be used in a wide range of laboratory experiments. Its antimicrobial properties make it useful for studying the effects of microorganisms on biological systems. Its sedative and local anesthetic effects make it useful for studying the nervous system and muscle function. However, Benzoic acid, 3-chloro-, 1,1-dimethylethyl esterl can be toxic at high concentrations and care should be taken when handling it.
Zukünftige Richtungen
There are several areas of research that could benefit from further study of Benzoic acid, 3-chloro-, 1,1-dimethylethyl esterl. One area is the development of new formulations that can improve its efficacy as a preservative. Another area is the study of its effects on biofilms and the development of new strategies for preventing and treating biofilm-related infections. Additionally, the potential use of Benzoic acid, 3-chloro-, 1,1-dimethylethyl esterl as a local anesthetic for dental procedures is an area of ongoing research.
Synthesemethoden
Currently, the most common method for synthesizing Benzoic acid, 3-chloro-, 1,1-dimethylethyl esterl is by reacting chloral hydrate with tert-butyl alcohol in the presence of sulfuric acid. The reaction proceeds via an esterification process, where the hydroxyl group of the alcohol reacts with the carboxylic acid group of the chloral hydrate to form an ester. The resulting product is then purified by recrystallization and vacuum distillation.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 3-chloro-, 1,1-dimethylethyl esterl has been extensively studied for its antimicrobial, antifungal, and antiviral properties. It has been shown to be effective against a wide range of microorganisms, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Herpes simplex virus. Benzoic acid, 3-chloro-, 1,1-dimethylethyl esterl has also been used as a preservative in various pharmaceutical formulations, such as injectables, ophthalmic solutions, and topical creams.
Eigenschaften
CAS-Nummer |
16537-17-0 |
|---|---|
Produktname |
Benzoic acid, 3-chloro-, 1,1-dimethylethyl ester |
Molekularformel |
C11H13ClO2 |
Molekulargewicht |
212.67 g/mol |
IUPAC-Name |
tert-butyl 3-chlorobenzoate |
InChI |
InChI=1S/C11H13ClO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h4-7H,1-3H3 |
InChI-Schlüssel |
BNZMKPCWUHXVJW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C1=CC(=CC=C1)Cl |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC(=CC=C1)Cl |
Synonyme |
Benzoic acid, 3-chloro-, 1,1-diMethylethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



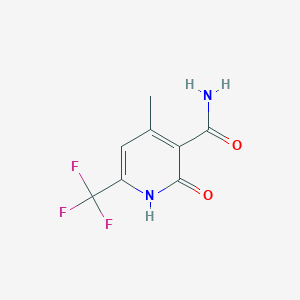
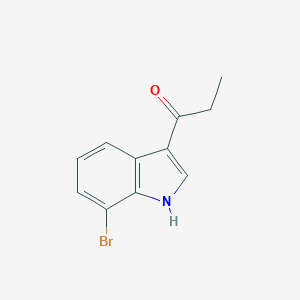
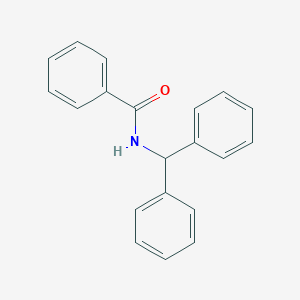
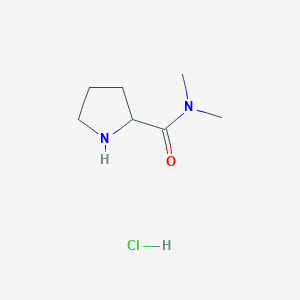
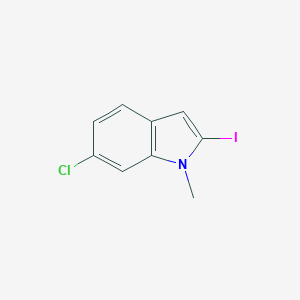
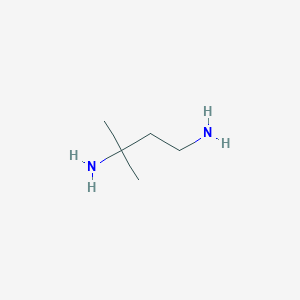
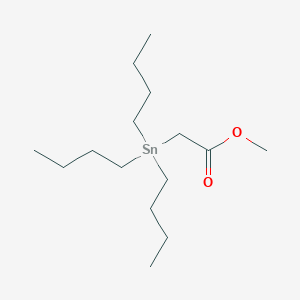
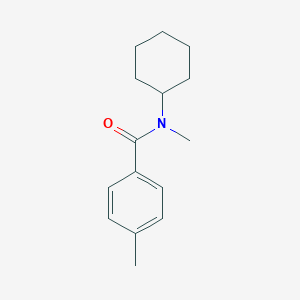
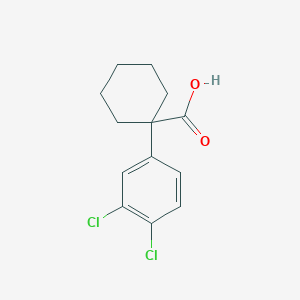
![Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B174093.png)
